molecular formula C19H24O3 B15088334 2-Methoxyestrone-13C,d3

2-Methoxyestrone-13C,d3

Cat. No.: B15088334
M. Wt: 304.4 g/mol
InChI Key: WHEUWNKSCXYKBU-KXBYASRSSA-N
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Description

2-Methoxyestrone-13C,d3 is a labeled compound used in scientific research. It is a methoxylated catechol estrogen and a metabolite of estrone. The compound is labeled with carbon-13 and deuterium, which makes it useful for tracing and quantification in various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyestrone-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the 2-Methoxyestrone molecule. This is typically achieved through a series of chemical reactions that introduce the isotopic labels at specific positions in the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the high purity and consistent labeling of the compound. The production process is carefully controlled to meet the stringent requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyestrone-13C,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-Methoxyestrone-13C,d3 is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyestrone-13C,d3 involves its role as a methoxylated catechol estrogen. It interacts with various molecular targets and pathways in the body, including estrogen receptors and enzymes involved in estrogen metabolism. The incorporation of stable isotopes allows researchers to trace the compound’s movement and transformation within biological systems, providing valuable insights into its effects and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyestrone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. This makes it particularly valuable in studies where understanding the detailed metabolic pathways and mechanisms is crucial .

Properties

Molecular Formula

C19H24O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1D3

InChI Key

WHEUWNKSCXYKBU-KXBYASRSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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